molecular formula C12H12N2O2 B7560937 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide

2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide

Cat. No.: B7560937
M. Wt: 216.24 g/mol
InChI Key: RVDBLHUQTAOJAS-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This particular compound features a furan ring substituted with a 2-methyl group and a carboxamide group linked to a 3-methylpyridin-2-yl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution Reactions:

    Amide Formation: The carboxamide group is introduced by reacting the furan-2-carboxylic acid with an amine, such as 3-methylpyridin-2-amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the 2-methyl and 3-methyl groups.

    N-(3-methylpyridin-2-yl)furan-2-carboxamide: Similar structure but lacks the 2-methyl group on the furan ring.

    N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the 2-methyl and 3-methyl groups in 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide contributes to its unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-6-13-11(8)14-12(15)10-5-7-16-9(10)2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDBLHUQTAOJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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